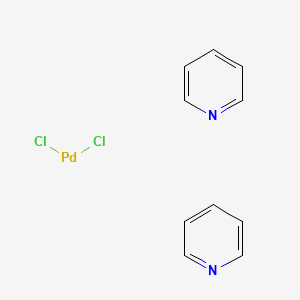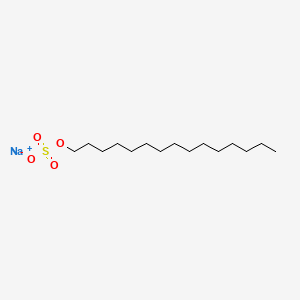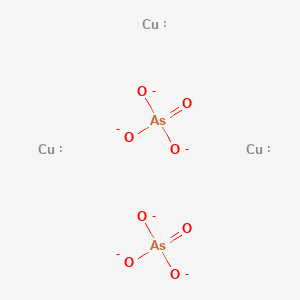
Dichlorobis(pyridine)palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(pyridine)palladium(II) is an organometallic compound with the formula C10H10Cl2N2Pd . It has a molecular weight of 335.53 . It is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ .
Synthesis Analysis
The synthesis of Dichlorobis(pyridine)palladium(II) involves a reaction where C7H9Cl2NPd (solution) + C4H4N2 (l) = (PdCl2(C5H5N)2) (solution) + C2H4 (solution) . The reaction was carried out in a solvent of Dichloromethane .
Molecular Structure Analysis
The molecular structure of Dichlorobis(pyridine)palladium(II) has been determined by X-ray crystallography . The electronic structures of the complexes have been determined by density functional theory (DFT) and employed for the discussion of bonding properties .
Chemical Reactions Analysis
The chemical reaction involving Dichlorobis(pyridine)palladium(II) is C7H9Cl2NPd (solution) + C4H4N2 (l) = (PdCl2(C5H5N)2) (solution) + C2H4 (solution) . The reaction has an enthalpy of -57.7 ± 1.7 kJ/mol .
Physical And Chemical Properties Analysis
Dichlorobis(pyridine)palladium(II) appears as a powder . It has a molecular weight of 335.53 . The exact mass is 333.926 g/mol . The boiling point, melting point, and solubility in H2O are not available .
Scientific Research Applications
Formation of Interpenetrated Molecular Architectures : Dichlorobis(pyridine)palladium(II) complexes are used in forming [2]pseudorotaxanes through second-sphere coordination, contributing to the development of interpenetrated molecular architectures (Blight, Wisner, & Jennings, 2009).
Catalysis in Organic Synthesis : This complex acts as an efficient catalyst in alkyne hydrothiolation, selectively generating cis-configured anti-Markovnikov adducts in organic synthesis processes (Gerber & Frech, 2012).
Structural Analysis in Coordination Chemistry : Studies on dichlorobis(pyridine)palladium(II) complexes provide insights into coordination chemistry, with detailed structural analysis using X-ray diffraction methods (Makhyoun, Al-Salem, & El-Ezaby, 1986).
Biomedical Research : Research into palladium(II) complexes with various ligands, including dichlorobis(pyridine)palladium(II), explores their potential anti-tumor properties and cytotoxic activity against human cancer cell lines (Kuduk-Jaworska et al., 2004).
Development of Nanoreactors for Chemical Reactions : Palladium complexes, such as dichlorobis(pyridine)palladium(II), have been encapsulated in porous metal–organic frameworks to create nanoreactors. These nanoreactors show high efficiency in catalytic conversions of aryl halides and can be reused multiple times (Rezaei et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Dichlorobis(pyridine)palladium(II) is a complex compound that primarily targets organic molecules in chemical reactions. It is often used as a catalyst in organic synthesis reactions .
Mode of Action
The compound interacts with its targets by facilitating the formation of carbon-carbon bonds . This is achieved through its unique molecular structure, which allows it to act as a bridge between different organic molecules, enabling them to react with each other more efficiently .
Biochemical Pathways
The exact biochemical pathways affected by Dichlorobis(pyridine)palladium(II) can vary depending on the specific reaction it is used in. It is generally involved in reactions that lead to the formation of carbon-carbon bonds . These reactions are fundamental to many biochemical pathways, including those involved in the synthesis of various organic compounds .
Pharmacokinetics
In a laboratory or industrial setting, the compound is usually handled with care to avoid unnecessary exposure .
Result of Action
The primary result of Dichlorobis(pyridine)palladium(II)'s action is the efficient formation of carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .
Action Environment
The action of Dichlorobis(pyridine)palladium(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the temperature and pressure of the reaction environment, as well as the presence of other substances that may interact with the compound . Therefore, optimal reaction conditions are crucial for maximizing the compound’s efficacy and stability .
properties
IUPAC Name |
dichloropalladium;pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2ClH.Pd/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJDBPACANOPMA-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pd]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the molecular structure of Dichlorobis(pyridine)palladium(II) and how does it influence its properties?
A1: Dichlorobis(pyridine)palladium(II) exhibits a square planar geometry with the palladium atom at the center. [] Two chlorine atoms and two nitrogen atoms from the pyridine ligands occupy the corners of the square, coordinating to the palladium. This structure is typical for Pd(II) complexes and contributes to their stability and catalytic activity. [] The paper by N. J. Long et al. [] further explores how modifications to the pyridine ligands, specifically substitutions at the 4-position, can impact the complex's ability to form []pseudorotaxanes through second-sphere coordination. This highlights the importance of ligand structure in influencing the compound's interactions and potential applications.
Q2: What analytical techniques are commonly used to characterize Dichlorobis(pyridine)palladium(II)?
A2: Single crystal X-ray diffraction is a key technique used to determine the solid-state structure of Dichlorobis(pyridine)palladium(II) and its complexes. [, ] This technique provides precise information about bond lengths, angles, and overall molecular geometry. Furthermore, the paper by Engelhardt et al. [] utilizes X-ray diffraction data to determine the crystal system (monoclinic), space group (C2/c), unit cell dimensions, and other crystallographic parameters.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








